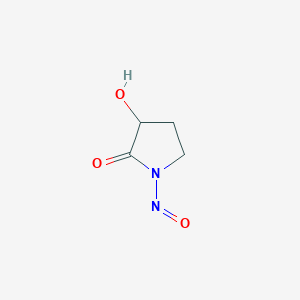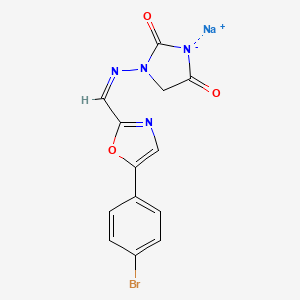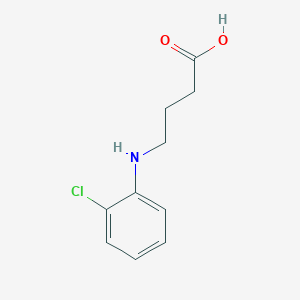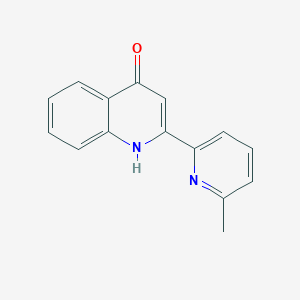![molecular formula C50H88N2O15Si B13844590 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its intricate structure, which includes multiple stereocenters and functional groups.
準備方法
The synthesis of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of the leucomycin core, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.
化学反応の分析
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like alkyl halides or sulfonates.
Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
科学的研究の応用
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s antibiotic properties make it valuable for studying bacterial resistance and developing new antimicrobial agents.
Medicine: Its potential therapeutic applications are explored in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death.
類似化合物との比較
Compared to other macrolide antibiotics, [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate exhibits unique structural features that contribute to its distinct properties. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
特性
分子式 |
C50H88N2O15Si |
|---|---|
分子量 |
985.3 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C50H88N2O15Si/c1-28-24-34-25-40(67-68(15,16)49(7,8)9)64-37(26-38(54)58-29(2)20-18-17-19-21-36(28)63-39-23-22-35(51-11)30(3)59-39)45(57-14)44(34)66-48-46(62-33(6)53)42(52(12)13)43(31(4)61-48)65-41-27-50(10,56)47(55)32(5)60-41/h17-19,21,28-32,34-37,39-48,51,55-56H,20,22-27H2,1-16H3/b18-17+,21-19+/t28-,29-,30-,31-,32+,34-,35+,36+,37-,39+,40?,41+,42+,43-,44+,45+,46-,47+,48+,50-/m1/s1 |
InChIキー |
MGIACLJTFQJLSW-YKZRCVGUSA-N |
異性体SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H]([C@H](O5)C)NC |
正規SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)



![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)




